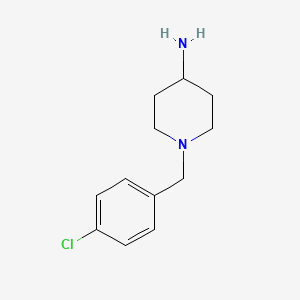

1-(4-Chlorobenzyl)piperidin-4-amine

Übersicht

Beschreibung

1-(4-Chlorobenzyl)piperidin-4-amine is a chemical compound that is part of the piperidine class, which is known for its presence in various pharmaceuticals and organic molecules with biological activity. The compound features a piperidine ring, a common structural motif in medicinal chemistry, substituted with a 4-chlorobenzyl group.

Synthesis Analysis

The synthesis of related piperidine derivatives has been explored in various studies. For instance, the preparation of (E)-1-benzyl-N-(4-chlorobenzylidene)piperidin-4-amine was achieved using a greener, solvent-free microwave irradiation technique, which provided a better yield compared to traditional methods . This approach highlights the potential for efficient and environmentally friendly synthesis routes for compounds similar to this compound.

Molecular Structure Analysis

The molecular structure of piperidine derivatives has been extensively studied. For example, the crystal structure of a related compound, (E)-1-benzyl-N-(4-chlorobenzylidene)piperidin-4-amine, was determined using single-crystal X-ray diffraction, revealing its orthorhombic system with P21 space group . Such structural analyses are crucial for understanding the physical properties and reactivity of these compounds.

Chemical Reactions Analysis

The reactivity of this compound has been investigated in the context of its oxidation. A study on the permanganate oxidation of a similar compound in the presence of a ruthenium(III) catalyst was conducted, which provided insights into the reaction mechanism and kinetics . The products of the reaction were identified, and a suitable mechanism was proposed, supported by density functional theory (DFT) calculations.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For instance, the thermal stability and phase transitions of a fumaric acid salt of a piperidine derivative were investigated using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) . Additionally, polymorphism screening suggested that the compound crystallizes into one crystalline form, which is important for understanding its stability and solubility .

Wissenschaftliche Forschungsanwendungen

Crystal Structure and Theoretical Studies

- Kumar et al. (2020) discussed the preparation of a compound related to 1-(4-Chlorobenzyl)piperidin-4-amine, using greener microwave irradiation techniques. They provided insights into the crystal structure of the compound and conducted theoretical calculations using density functional theory (DFT) methods. This research offers valuable information on the physical and chemical properties of such compounds (Kumar et al., 2020).

Synthetic Applications in Piperidin-4-ones

- Cui et al. (2009) achieved a synthesis of piperidin-4-ones from secondary amines, including compounds related to this compound. This process involved key gold catalysis and demonstrated significant synthetic potential in alkaloid synthesis (Cui et al., 2009).

Conformational Analysis

- Ribet et al. (2005) conducted a conformational analysis and crystal structure study of a closely related compound, focusing on the piperidin ring's conformation in both solid and solution states. This research provides insight into the structural behavior of similar piperidine derivatives (Ribet et al., 2005).

Kinetic Studies in Chemical Reactions

- Um et al. (2014) and Castro et al. (2001) performed kinetic studies involving compounds related to this compound. These studies are essential for understanding the reaction mechanisms and rates involving such compounds in various chemical processes (Um et al., 2014), (Castro et al., 2001).

Synthetic Routes

- Arnold et al. (2003) and Chun (2000) explored synthetic routes involving piperidine derivatives. These studies highlight the methods and efficiencies in synthesizing compounds similar to this compound, contributing to the field of synthetic organic chemistry (Arnold et al., 2003), (Chun, 2000).

Spectroscopic Characterization and Complex Formation

- Amirnasr et al. (2001) focused on the synthesis and spectroscopic characterization of complexes involving piperidine derivatives. This research provides valuable information on the interaction of such compounds with other elements and their potential applications in coordination chemistry (Amirnasr et al., 2001).

Anti-inflammatory Properties

- A study in "Expert Opinion on Therapeutic Patents" (2002) explored the anti-inflammatory properties of certain piperidine derivatives. This suggests potential pharmaceutical applications of such compounds in treating conditions like asthma or allergic rhinitis (Expert Opinion on Therapeutic Patents, 2002).

Corrosion Study in CO2 Capture

- Li et al. (2020) examined the use of a designer amine, closely related to this compound, in reducing corrosion in carbon steel, highlighting its potential application in CO2 capture technologies (Li et al., 2020).

Wirkmechanismus

Target of Action

The primary targets of 1-(4-Chlorobenzyl)piperidin-4-amine are the cAMP-dependent protein kinase catalytic subunit alpha and the cAMP-dependent protein kinase inhibitor alpha . These proteins play a crucial role in the regulation of cellular processes such as cell division, gene expression, and metabolism .

Mode of Action

This compound interacts with its targets by acting as an ATP-competitive inhibitor . This means it competes with ATP for binding to the kinase active site, thereby inhibiting the phosphorylation process that is essential for the activation of the target proteins .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it critical for the development and progression of many types of cancer .

Pharmacokinetics

It is known that compounds containing 4-amino-4-benzylpiperidines undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .

Result of Action

The inhibition of the cAMP-dependent protein kinases by this compound can lead to a decrease in cell proliferation and survival, thereby potentially exerting anti-tumor effects .

Safety and Hazards

Eigenschaften

IUPAC Name |

1-[(4-chlorophenyl)methyl]piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2/c13-11-3-1-10(2-4-11)9-15-7-5-12(14)6-8-15/h1-4,12H,5-9,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIMZLZOTBSPLRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78471-44-0 | |

| Record name | 1-[(4-chlorophenyl)methyl]piperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2,5-dimethyl-1-(4H-1,2,4-triazol-4-yl)-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B2502462.png)

![[5-(2-Fluorophenyl)furan-2-yl]methanol](/img/structure/B2502464.png)

![N-methyl-2-{[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2502467.png)

![Tert-butyl 2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2502468.png)

![1-(((tert-Butoxycarbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2502472.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-phenylpropanamide](/img/structure/B2502474.png)

![3-Tert-butyl-6-[[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2502477.png)